molecular formula C16H25B B1273156 1-Bromo-10-phenyldecane CAS No. 85562-26-1

1-Bromo-10-phenyldecane

Cat. No.: B1273156
CAS No.: 85562-26-1
M. Wt: 297.27 g/mol
InChI Key: DTPVJMBHPQHEHV-UHFFFAOYSA-N
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Description

1-Bromo-10-phenyldecane is an organic compound with the molecular formula C16H25Br. It is a brominated derivative of decane, featuring a phenyl group attached to the tenth carbon atom of the decane chain. This compound is known for its applications in organic synthesis and research.

Preparation Methods

1-Bromo-10-phenyldecane can be synthesized through various methods. One common synthetic route involves the bromination of 10-phenyldecanol using phosphorus tribromide or hydrobromic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide . Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-Bromo-10-phenyldecane undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields 10-phenyldecanol, while Suzuki-Miyaura coupling with phenylboronic acid produces 1,10-diphenyldecane .

Mechanism of Action

The mechanism by which 1-Bromo-10-phenyldecane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl group and the coupling partner . The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

1-Bromo-10-phenyldecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and research .

Biological Activity

1-Bromo-10-phenyldecane is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, effects on cellular processes, and potential applications in medicine.

Chemical Structure and Properties

This compound is a brominated alkane with a phenyl group attached to a decane chain. Its molecular formula is C16_{16}H25_{25}Br, and it features a long hydrophobic alkyl chain that influences its solubility and interaction with biological membranes. The presence of the bromine atom enhances its reactivity and potential biological interactions.

Target Interactions

The compound interacts with various biomolecules, including enzymes and receptors. It has been shown to bind to specific active sites on enzymes, potentially inhibiting their activity. For example, studies indicate that this compound can affect the function of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of bioactive compounds .

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : It modulates key signaling pathways, affecting cell proliferation and differentiation.
  • Gene Expression : The compound can alter the expression of genes involved in metabolic pathways, impacting cellular energy utilization .
  • Metabolic Pathways : It participates in various metabolic pathways through its interaction with cofactors like NADH and FADH2_2.

Neuroprotective Properties

A study highlighted the potential neuroprotective effects of derivatives synthesized from this compound. These derivatives were shown to bind to growth factors, suggesting applications in treating neurological disorders .

Antimicrobial Activity

Research has demonstrated that compounds derived from this compound exhibit antimicrobial properties. For instance, cyclic peroxides synthesized from this compound showed significant activity against various pathogens, including Candida albicans and Plasmodium falciparum, indicating potential use in antifungal and antimalarial therapies .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it can enhance metabolic activity and improve cellular functions.
  • High Doses : Conversely, high doses may lead to cytotoxicity, resulting in cellular damage and organ dysfunction. Threshold effects were noted where the biological response changed dramatically at specific dosage levels .

Transport and Distribution

The transport mechanisms of this compound within biological systems are critical for its efficacy:

  • The compound interacts with membrane transporters that facilitate its movement across cellular barriers.
  • Its localization within cells can influence its biological activity, particularly if concentrated in organelles like mitochondria .

Summary Table of Biological Activities

Activity Description References
NeuroprotectivePotential to bind growth factors for neurological benefits
AntimicrobialActivity against Candida albicans and Plasmodium falciparum
Enzyme InhibitionInteraction with cytochrome P450 enzymes
Cellular MetabolismModulation of gene expression affecting metabolic pathways

Properties

IUPAC Name

10-bromodecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPVJMBHPQHEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370824
Record name 1-Bromo-10-phenyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85562-26-1
Record name 1-Bromo-10-phenyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85562-26-1
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Synthesis routes and methods I

Procedure details

To a 250 mL flask in ice-water bath was added 1,10-dibromodecane (46.0 g, 153 mmol) and anhydrous THF (100 ml) under nitrogen. Phenyl lithium (1.8 M in dibutyl ether, 28.5 mL, 51 mmol) was added dropwise. After addition was completed, the reaction mixture was stirred for 1 hour and warmed to room temperature. After 48 hours, it was quenched with H2O (200 mL), extracted with CH2Cl2 (200 mL×2) and dried. After concentration, the residue was distilled to give a colorless oil (9.35 g, yield 61.7%) at 130° C./0.07 mmHg. 1H NMR (CDCl3, 500 MHz) δ=7.27-7.32 (m, 2H), 7.20 (d, J=6.5 Hz, 3H), 3.43 (t, J=7.0 Hz, 2H), 2.62 (t, J=8.0 Hz, 2H), 1.84-1.96 (m, 2H), 1.60-1.68 (m, 2H), 1.41-1.52 (m, 2H), 1.24-1.41 (m, 10H).
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Name
Quantity
100 mL
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solvent
Reaction Step Two
Name
Yield
61.7%

Synthesis routes and methods II

Procedure details

In diethylether (200 mL), 10-phenyl-1-decanol (10 g) was dissolved, phosphorus tribromide (4.0 mL) was carefully added thereto, at 0° C., followed by stirring at room temperature for 6 hours. Water was added carefully to the reaction solution, followed by extraction with tert-buthylmethylether. The organic layer was washed with water, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to obtain the title compound (7.0 g) having the following physical property values.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can we infer about the reactivity of 1-bromo-10-phenyldecane based on its use in the synthesis of 6-epiplakortolide E?

A1: The fact that this compound is used as a starting material in a multi-step synthesis [] suggests it possesses reactive sites amenable to chemical transformations. The bromine atom, being a good leaving group, likely participates in substitution reactions, potentially leading to the construction of the complex structure of 6-epiplakortolide E.

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